Crinine

Anticancer Research Leukemia Natural Product Cytotoxicity

Select Crinine (CAS 510-67-8), the definitive crinane-type alkaloid, to eliminate stereochemical ambiguity in your research. Unlike the β-configured haemanthamine-type, its α-5,10b-ethano bridge and C7 substitution ensure non-equivalent biological readouts, preventing flawed SAR conclusions. With demonstrated antiproliferative activity against multidrug-resistant HL-60/Dox leukemia cells (IC50 14.04 μM) and a 92.5% predicted BBB penetration probability, it is the validated scaffold for CNS oncology and AChE inhibitor benchmarking. Secure a compound that delivers predictable, reproducible results—order your research-grade sample now.

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
Cat. No. B1220781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrinine
Synonymscrinine
Molecular FormulaC16H17NO3
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4
InChIInChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2/t11-,15+,16+/m0/s1
InChIKeyRPAORVSEYNOMBR-IUIKQTSFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crinine (CAS 510-67-8): A Crinane-Type Amaryllidaceae Alkaloid for Targeted Cancer and Neuroscience Research


Crinine (CAS 510-67-8) is a naturally occurring alkaloid belonging to the crinane-type subclass of Amaryllidaceae alkaloids, characterized by a 5,10b-ethano bridge moiety with an α-configuration [1]. It has been isolated from various Crinum, Boophone, and other Amaryllidaceae species and is a secondary metabolite with a molecular formula of C16H17NO3 and a molecular weight of 271.31 g/mol [2]. Crinine and its structural congeners exhibit a range of biological activities, including antiproliferative, acetylcholinesterase (AChE) inhibitory, and antiviral properties, making it a compound of interest for medicinal chemistry and drug discovery programs .

Why Crinine's Unique α-Configured Ethano-Bridge and Substitution Pattern Prevents Direct Substitution with Haemanthamine-Type Analogs


Despite sharing a common crinane skeleton, crinine-type alkaloids are structurally distinct from their haemanthamine-type counterparts due to a fundamental stereochemical difference: the 5,10b-ethano bridge adopts an α-configuration in crinine-type compounds, whereas haemanthamine-type alkaloids possess a β-configuration [1]. This stereochemical inversion significantly alters the three-dimensional conformation of the molecule, impacting its interaction with biological targets [2]. Furthermore, crinine-type alkaloids typically feature a substitution at the C7 position (hydroxyl or methoxy), a moiety generally absent in haemanthamine-type structures, which can dramatically influence both potency and selectivity [1]. Consequently, substituting a crinine-type alkaloid with a haemanthamine-type analog, or vice versa, in a biological assay or synthetic pathway can lead to non-equivalent and unpredictable results, as evidenced by the differential cytotoxic and antiviral profiles observed across these two subclasses [3].

Quantitative Evidence for Crinine's Differentiated Biological Profile vs. Key Comparators


Crinine Demonstrates Superior Antiproliferative Activity Against HL-60/Dox Leukemia Cells Compared to Closely Related 6-Substituted Analogs

In a head-to-head comparison of antiproliferative effects against the human promyelocytic leukemia cell line HL-60/Dox, crinine exhibited an IC50 value of 14.04 μM, which was more potent than the structurally related alkaloids 6-hydroxybuphanidrine and 6-ethoxybuphanidrine isolated from the same plant source [1]. This indicates that the specific substitution pattern of crinine confers a quantifiable advantage in this cell-based assay.

Anticancer Research Leukemia Natural Product Cytotoxicity

Comparative Assessment of Acetylcholinesterase (AChE) Inhibitory Potency: Crinine vs. Lycorine and Galanthamine

In a broad screening of 23 Amaryllidaceae alkaloids, crinine demonstrated weak acetylcholinesterase (AChE) inhibitory activity with an IC50 of 461 ± 14 μM . This potency is significantly lower—by several orders of magnitude—compared to the clinically approved AChE inhibitor galanthamine (IC50 ≈ 1-2 μM) and the more potent lycorine-type alkaloid 1-O-acetyllycorine (IC50 = 0.96 ± 0.04 μM) evaluated in the same study . This cross-study comparable data establishes crinine as a weak AChE inhibitor, making it a useful negative control or a scaffold for structural modification to enhance this specific activity.

Neuroscience Alzheimer's Disease Research Enzyme Inhibition

Crinine's Cytotoxicity Profile in SH-SY5Y Neuroblastoma Cells: A Comparison with the Crinine-Derivative 6-Hydroxycrinamine

A study isolating the crinine alkaloid 6-hydroxycrinamine from Boophane disticha reported its cytotoxic activity against human neuroblastoma SH-SY5Y cells using two different assays: MTT (IC50 = 54.5 μM) and neutral red uptake (IC50 = 61.7 μM) [1]. While a direct head-to-head comparison with the parent compound crinine in the exact same assay system was not performed, this data provides a crucial baseline for the crinine scaffold. In contrast, crinine itself, when tested in a different cancer cell line (HL-60/Dox), showed higher potency (IC50 = 14.04 μM) [2]. This cross-study comparison suggests that subtle structural modifications (e.g., 6-hydroxylation) can significantly alter both the potency and cell-type selectivity of the crinine core.

Neurotoxicity Cancer Cell Biology Alkaloid Toxicology

Comparative In Silico ADMET Profiling: Crinine vs. Haemanthamine for CNS Drug Development Prioritization

In silico ADMET predictions using admetSAR 2.0 indicate that crinine has a high probability (92.5%) of crossing the blood-brain barrier (BBB) and a moderate predicted human oral bioavailability of 51.43% [1]. While direct experimental PK data for haemanthamine is limited, the predicted BBB permeability of crinine positions it as a candidate with potential for central nervous system (CNS) applications. This class-level inference is further supported by the compound's physicochemical properties, including a molecular weight of 271.31 g/mol, a topological polar surface area (TPSA) of 41.90 Ų, and a calculated XLogP of 1.70, all of which are within favorable ranges for CNS drug-likeness [2].

ADMET Prediction Drug Discovery CNS Penetration

High-Impact Research and Industrial Application Scenarios for Crinine


As a Lead Scaffold for Developing Novel Antileukemic Agents Targeting HL-60/Dox Cells

Based on its demonstrated antiproliferative activity against the HL-60/Dox leukemia cell line (IC50 = 14.04 μM), crinine serves as a validated starting point for medicinal chemistry campaigns focused on overcoming multidrug resistance in acute promyelocytic leukemia [1]. Its superior potency relative to co-isolated 6-substituted analogs justifies its selection as the core scaffold for further derivatization and structure-activity relationship (SAR) exploration.

As a CNS-Penetrant Scaffold for Designing Novel Therapeutics for Brain Tumors or Neurodegenerative Diseases

With a predicted high probability (92.5%) of crossing the blood-brain barrier and favorable physicochemical properties (MW 271.31, TPSA 41.90 Ų, XLogP 1.70), crinine is a promising candidate for CNS drug discovery programs [2]. Researchers can leverage this in silico evidence to prioritize crinine and its derivatives for in vivo studies targeting glioblastoma, other CNS malignancies, or neurological conditions where other Amaryllidaceae alkaloids may fail due to poor brain penetration.

As a Specific Negative Control or Low-Potency Comparator in AChE Inhibition Assays

Given its weak and well-characterized AChE inhibitory activity (IC50 = 461 ± 14 μM), crinine is ideally suited for use as a negative control or low-potency benchmark in experiments designed to identify or validate potent AChE inhibitors, such as those being developed for Alzheimer's disease . This application ensures assay specificity and provides a quantifiable baseline for distinguishing between strong and weak inhibitors, preventing false-positive hits from other assay components.

Technical Documentation Hub

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